molecular formula C18H17ClFN3O3 B2878740 N-(3-chloro-4-methoxyphenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1286711-72-5

N-(3-chloro-4-methoxyphenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No. B2878740
CAS RN: 1286711-72-5
M. Wt: 377.8
InChI Key: ADFFTQPBDBIQNL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H17ClFN3O3 and its molecular weight is 377.8. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-4-methoxyphenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have focused on synthesizing various derivatives of the compound, investigating their structural characteristics and potential as intermediates for further chemical transformations. For example, the synthesis of novel derivatives by reacting pyrazole with substitutions at phenyl and benzofuran has been documented, with the compounds assayed for anti-inflammatory activity. The chemical structures of these compounds were confirmed using 1H NMR, IR, and Mass spectra, highlighting the methodological approaches to exploring the compound's chemistry and potential biological applications (Sunder & Maleraju, 2013).

Antimicrobial Activity

Some studies have evaluated the antimicrobial potential of derivatives. For instance, rhodanine-3-acetic acid-based amides and esters were synthesized and tested against a panel of bacteria, mycobacteria, and fungi, showing activity against mycobacteria. This demonstrates the compound's relevance in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Pharmacological Studies

Derivatives of N-(3-chloro-4-methoxyphenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide have been synthesized with potential biological activities, exploring their use in pharmacological contexts. Such research often aims to identify novel compounds with specific biological activities, contributing to the development of new therapeutic agents (Bhambi et al., 2010).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O3/c1-26-16-7-6-12(10-13(16)19)21-17(24)11-22-8-9-23(18(22)25)15-5-3-2-4-14(15)20/h2-7,10H,8-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFFTQPBDBIQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.